molecular formula C19H20N2O4 B3005548 N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 921773-87-7

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3005548
CAS No.: 921773-87-7
M. Wt: 340.379
InChI Key: UJDXBKUJAHKLQO-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the indolinone derivative with 4-methoxyphenol under suitable conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-hydroxyphenoxy)acetamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-nitrophenoxy)acetamide

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-21-17-9-4-14(10-13(17)11-19(21)23)20-18(22)12-25-16-7-5-15(24-2)6-8-16/h4-10H,3,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDXBKUJAHKLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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